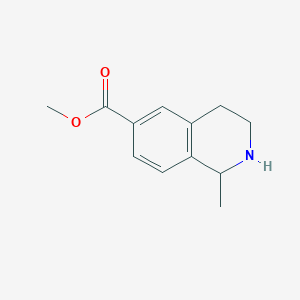
Methyl 1,2,3,4-tetrahydro-1-methyl-6-isoquinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and its significant pharmacological potential. This compound has garnered interest due to its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst . The reaction conditions often include:
Temperature: Around 100°C
Catalyst: Aqueous hydrochloric acid (HCl)
Solvent: Dimethoxymethane or other suitable solvents
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under conditions like reflux or room temperature.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects through several mechanisms:
Neuroprotection: It inhibits the formation of free radicals and reduces oxidative stress, protecting neurons from damage.
Monoamine Oxidase Inhibition: It acts as a reversible inhibitor of monoamine oxidase (MAO), increasing the levels of neurotransmitters like dopamine and serotonin in the brain.
Glutamate Antagonism: It antagonizes the glutamatergic system, reducing excitotoxicity and neuronal damage.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate can be compared with other similar compounds like:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its presence in natural products and its pharmacological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar neuroprotective properties but differing in its specific applications and potency.
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester:
The uniqueness of methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate lies in its specific combination of neuroprotective, MAO-inhibiting, and glutamate-antagonizing properties, making it a promising candidate for therapeutic development .
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-8-11-4-3-10(12(14)15-2)7-9(11)5-6-13-8/h3-4,7-8,13H,5-6H2,1-2H3 |
InChI-Schlüssel |
QBBRDNNWBVFOQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(CCN1)C=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



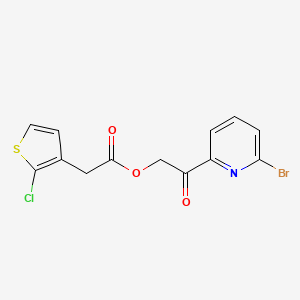
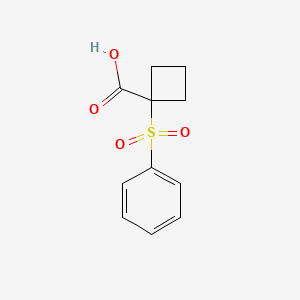
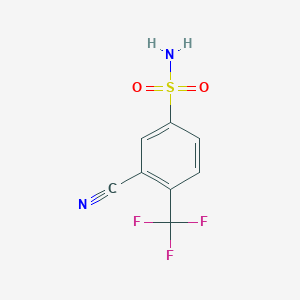
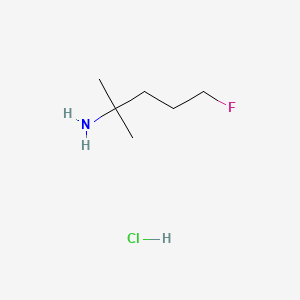
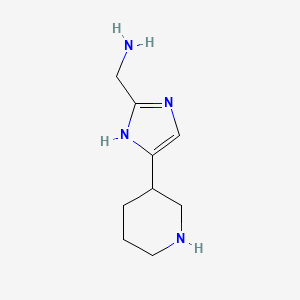
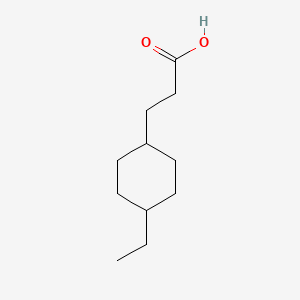
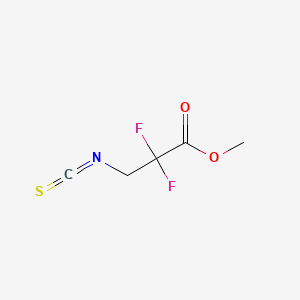

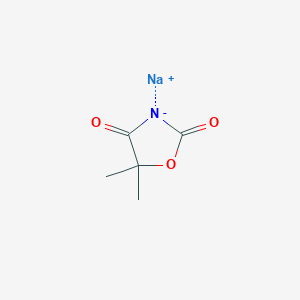
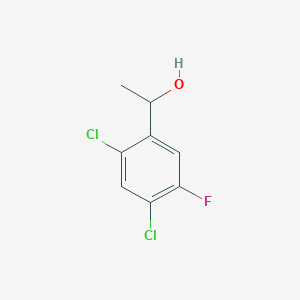
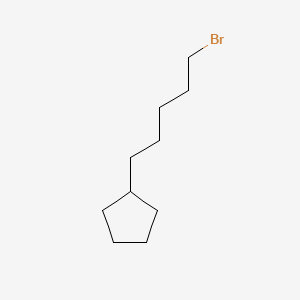
![3-[4-(Methylethyl)phenyl]morpholine](/img/structure/B13524326.png)

